Product packaging for Cyclohexane-1,3,5-tricarboxylic acid(Cat. No.:CAS No. 16526-69-5)

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B095382
CAS No.: 16526-69-5
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a versatile alicyclic building block in supramolecular chemistry and crystal engineering. As the saturated analogue of trimesic acid, this C9 tricarboxylic acid features a chair conformation in solution and the solid state, with carboxyl groups occupying equatorial positions . Its high symmetry and three carboxyl groups enable the formation of robust hydrogen-bonded networks, facilitating the design of specific supramolecular architectures such as tapes, sheets, and 3-D networks . The crystal structure of its common cis,cis-isomer, determined from powder X-ray diffraction data, reveals a packing structure stabilized by characteristic R22(8) and C11(8) hydrogen-bonding motifs . This compound is a key reactant in molecular recognition studies, where it is used to bind with designed receptors in organic solvents . Derivatives of CTA, including its trimethyl ester, are also used in structural studies . With a molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol, it is offered in high purity (typically 95% to 97%) to ensure reliable research outcomes . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O6 B095382 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 16526-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
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Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-95-3, 16526-68-4, 16526-69-5
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Record name Cyclohexane-1,3,5-tricarboxylic acid
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Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
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Molecular Architecture and Stereoisomeric Considerations of Cyclohexane 1,3,5 Tricarboxylic Acid

The molecular architecture of cyclohexane-1,3,5-tricarboxylic acid is defined by a six-membered carbon ring with carboxylic acid (-COOH) substituents at the 1, 3, and 5 positions. Unlike aromatic analogues such as trimesic acid, the cyclohexane (B81311) backbone is not planar, affording it significant conformational flexibility. The most stable conformation is the "chair" form, which minimizes both angle and torsional strain. libretexts.org

A critical aspect of this molecule is its stereochemistry. The relative orientation of the three carboxylic acid groups with respect to the plane of the cyclohexane ring gives rise to different stereoisomers. The two primary isomers are the cis,cis (all-cis) and the cis,trans forms. fishersci.comacs.org

cis,cis-Cyclohexane-1,3,5-tricarboxylic acid: In this isomer, all three carboxylic acid groups are on the same side of the cyclohexane ring. This arrangement often leads to a chair conformation where the bulky carboxyl groups occupy equatorial positions to minimize steric hindrance. This specific isomer is notable for its ability to form well-defined hydrogen-bonded networks. researchgate.net

cis,trans-Cyclohexane-1,3,5-tricarboxylic acid: This isomer features two carboxylic acid groups on one side of the ring (cis) and the third on the opposite side (trans). The conformational analysis of derivatives of this isomer has shown that both boat and chair conformations are possible, with the relative stability being intrinsically similar. rsc.org The specific conformation can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state. rsc.org

The distinct spatial arrangement of the functional groups in these isomers directly influences their packing in the solid state and their ability to form complexes, making stereoisomeric purity a crucial factor in designing targeted supramolecular and coordination architectures. acs.org

Stereoisomers of this compound

IsomerSystematic NameKey Structural Feature
cis,cis-Isomer(1α,3α,5α)-Cyclohexane-1,3,5-tricarboxylic acidAll three carboxyl groups are on the same face of the cyclohexane ring.
cis,trans-Isomer(1α,3α,5β)-Cyclohexane-1,3,5-tricarboxylic acidTwo carboxyl groups are on one face (cis) and the third is on the opposite face (trans).

Foundational Role of Polycarboxylic Acids in Supramolecular and Coordination Chemistry

Polycarboxylic acids are fundamental building blocks in supramolecular chemistry and the design of coordination polymers due to the versatile nature of the carboxylic acid functional group. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen), facilitating the formation of robust and predictable intermolecular hydrogen-bonding networks. These interactions are the basis for molecular self-assembly, leading to the formation of complex supramolecular architectures such as tapes, sheets, and three-dimensional networks. rsc.org

In coordination chemistry, the deprotonated form of the carboxylic acid, the carboxylate anion, is an excellent ligand for metal ions. Its ability to coordinate to metals in various modes (monodentate, bidentate, bridging) allows for the construction of extended structures known as coordination polymers or metal-organic frameworks (MOFs). tandfonline.comnih.gov The number and relative orientation of the carboxylate groups on a ligand dictate the dimensionality and topology of the resulting framework.

Cyclohexane-1,3,5-tricarboxylic acid exemplifies these principles. Its three carboxyl groups, arranged in a tripodal fashion, can engage in extensive hydrogen bonding. The cis,cis-isomer, for instance, has been shown to form supramolecular acid networks with pseudo-hexagonal grids. rsc.org When used as a ligand in coordination chemistry, it can bridge multiple metal centers to generate diverse and complex architectures. Researchers have successfully synthesized new MOFs using cyclohexane-1,3,5-tricarboxylate as a ligand with metals like copper(II) and cobalt(II), resulting in structures ranging from 2D layered networks to porous 3D frameworks. tandfonline.comacs.org The flexibility of the cyclohexane (B81311) backbone, compared to rigid aromatic linkers, can induce novel structural topologies.

Comparison of Polycarboxylic Acid Linkers

PropertyThis compoundBenzene-1,3,5-tricarboxylic Acid (Trimesic Acid)
BackboneFlexible, AliphaticRigid, Aromatic
Bond AnglesTetrahedral (approx. 109.5°)Trigonal Planar (120°)
Conformational IsomersYes (Chair, Boat)No
Resulting NetworksCan form unique, flexible, and interpenetrated frameworks. tandfonline.comOften forms predictable, rigid, porous frameworks (e.g., "chicken wire" lattices). acs.orgnih.gov

Historical Context and Evolution of Research on Cyclohexane 1,3,5 Tricarboxylic Acid

Established Synthetic Pathways to this compound

The synthesis of the this compound core is primarily achieved through multi-step organic synthesis, with catalytic hydrogenation of its aromatic precursor being the most common approach.

The most prevalent and direct method for synthesizing this compound involves the catalytic hydrogenation of benzene-1,3,5-tricarboxylic acid, also known as trimesic acid. wikipedia.orgdrugbank.com This reaction reduces the aromatic ring to a cyclohexane ring while retaining the three carboxylic acid functionalities. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C). researchgate.net Hydrogenation of aromatic dicarboxylic acids using a 5% Pd/C catalyst has been shown to yield the corresponding cyclohexane dicarboxylic acid with high selectivity. researchgate.net Similarly, ruthenium-based catalysts are effective for the hydrogenation of aromatic rings. tcichemicals.com The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The general transformation is depicted below:

Reaction Scheme: Catalytic Hydrogenation of Trimesic Acid

C₆H₃(COOH)₃ + 3H₂ --(Catalyst)--> C₆H₉(COOH)₃

Benzene-1,3,5-tricarboxylic acid + Hydrogen --(Catalyst)--> this compound

This method provides a straightforward route to a mixture of the cis- and trans-isomers of this compound. cymitquimica.comfishersci.com

The stereochemical configuration of the three carboxylic acid groups on the cyclohexane ring gives rise to different isomers, primarily the cis,cis- and cis,trans-isomers. The stereoselective synthesis of these isomers is of significant interest as the spatial arrangement of the functional groups dictates the molecule's properties and its applications, for instance, in the formation of metal-organic frameworks (MOFs). wikipedia.org

The stereochemical outcome of the catalytic hydrogenation of trimesic acid can be influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. researchgate.net While the standard hydrogenation often leads to a mixture of isomers, specific conditions can favor the formation of one isomer over the other. For example, the use of rhodium-based catalysts with specific ligands has been shown to provide cis-configured saturated hydrocarbons from aromatic precursors. tcichemicals.com

The cis,cis-isomer, formally named (1α,3α,5α)-1,3,5-Cyclohexanetricarboxylic acid, is a well-characterized compound. cymitquimica.comsigmaaldrich.cnscbt.comfishersci.ca Its synthesis often relies on the careful control of hydrogenation conditions or subsequent isomerization and purification steps. The structure of the cis,cis-isomer has been determined from powder X-ray diffraction data, revealing a complex hydrogen-bonding network. researchgate.net

While detailed protocols for the exclusive synthesis of the trans-isomer are less commonly reported, its formation as part of an isomeric mixture is acknowledged. researchgate.netacs.org Separation of the isomers can be achieved through techniques such as fractional crystallization or chromatography.

Derivatization Reactions of this compound

The three carboxylic acid groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification of the carboxylic acid groups is a common derivatization reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for this transformation. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

For this compound, reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding tri-ester. For example, the reaction with methanol produces trimethyl cyclohexane-1,3,5-tricarboxylate. chemscene.com

Esterification Reaction Parameters

Reactant 1 Reactant 2 Catalyst Product
This compound Methanol H₂SO₄ (conc.) Trimethyl cyclohexane-1,3,5-tricarboxylate chemscene.comchemnet.com

The kinetics of esterification for related cyclohexanecarboxylic acids with various alcohols have been studied, providing insight into the reactivity of the carboxyl groups on the cyclohexane ring. rsc.org

The carboxylic acid groups of this compound can be converted to amide functionalities through reaction with primary or secondary amines. This amidation reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

The synthesis of cyclohexane carboxamide derivatives is a well-established process. google.com For instance, the synthesis of N,N',N''-trisubstituted cyclohexane-1,3,5-tricarboxamides can be achieved by reacting the corresponding tricarbonyl trichloride (B1173362) (formed from the tricarboxylic acid) with a primary amine. This approach has been used to synthesize tripodal amide structures that can self-assemble through hydrogen bonding. ontosight.ai The general reaction involves the coupling of the cyclohexane tricarboxylic acid core with an amine. ontosight.ai

Examples of Amidation Reactions

This compound Derivative Amine Product
Cyclohexane-1,3,5-tricarbonyl trichloride Cyclopropylamine N,N',N''-tricyclopropylcyclohexane-1,3,5-tricarboxamide

These amidation reactions are crucial for creating complex molecular architectures with applications in supramolecular chemistry and materials science.

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles. wikipedia.org The reaction involves the addition of a nucleophilic alkyl radical to the protonated heterocycle. wikipedia.orgchim.it These alkyl radicals are often generated via oxidative decarboxylation of carboxylic acids using silver salts and a strong oxidizing agent like ammonium (B1175870) persulfate. wikipedia.org

However, the Minisci reaction is generally not applicable to saturated carbocyclic compounds such as this compound. The mechanism of the Minisci reaction relies on the reaction of a radical with an electron-deficient π-system, which is absent in the saturated cyclohexane ring. wikipedia.orgrsc.org Furthermore, attempts at direct C-H functionalization of alkanes and cycloalkanes through radical means typically require different types of reactions and catalysts, and are not classified as Minisci-type reactions. princeton.edu Therefore, the functionalization of the cyclohexane core of this compound through a Minisci-type reaction is not a viable synthetic strategy. Alternative methods would be required for the direct modification of the C-H bonds of the cyclohexane ring.

Cyclohexane 1,3,5 Tricarboxylic Acid in Metal Organic Frameworks Mofs and Coordination Polymers

Design and Synthesis of MOFs with Cyclohexane-1,3,5-tricarboxylic acid as a Ligand

The creation of MOFs using this compound (H₃chtc) as a building block is a focal point of crystal engineering and supramolecular assembly. tandfonline.com The inherent flexibility and tripodal nature of the H₃chtc ligand allow for the construction of frameworks with varied dimensionalities and topologies. The design process often involves selecting appropriate metal ions that can coordinate with the carboxylate groups of the deprotonated ligand (chtc³⁻) to form stable, extended networks. tandfonline.compsu.edu

Mixed-ligand systems are also employed to introduce additional functionalities and to control the resulting framework architecture. For instance, the combination of H₃chtc with nitrogen-containing ligands like 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) has led to the synthesis of novel MOFs with complex structures. tandfonline.com The choice of metal salt, such as nitrates or acetates, and the reaction conditions are critical parameters that dictate the final product. acs.orgresearchgate.net

Hydrothermal Synthesis Protocols for Cyclohexane-1,3,5-tricarboxylate-based MOFs

Hydrothermal synthesis is a prevalent method for crystallizing cyclohexane-1,3,5-tricarboxylate-based MOFs. tandfonline.comrsc.org This technique involves heating a mixture of the metal salt, the H₃chtc ligand, and often a secondary ligand in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures. The solvent system can vary, with water, dimethylformamide (DMF), or mixtures thereof being common. tandfonline.comresearchgate.net

For example, two new MOFs, {[Cu₃(timb)₂(chtc)₂]·14H₂O}n and {[Co₃(timb)₂(chtc)₂]·6H₂O}n, were successfully synthesized hydrothermally by reacting the respective metal salts with a combination of H₃chtc and timb. tandfonline.com Another study describes the hydrothermal synthesis of three-dimensional coordination polymers, [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) (where M = Co or Ni), using the flexible cis,cis-cyclohexane-1,3,5-tricarboxylate (CTC). rsc.org The reaction conditions, including temperature, pressure, and pH, are carefully controlled to promote the formation of crystalline products with desired structures.

Role of Stereochemistry of this compound in MOF Architecture

The stereochemistry of the this compound ligand is a crucial factor in determining the final architecture of the MOF. The cyclohexane (B81311) ring can adopt different conformations, and the carboxylate groups can be arranged in various spatial orientations (e.g., cis and trans isomers). This conformational flexibility directly influences how the ligand coordinates to metal centers and, consequently, the topology of the resulting framework.

The cis,cis-1,3,5-cyclohexanetricarboxylate (CTC) isomer, for instance, has been specifically chosen for its structural similarity to 1,3,5-benzenetricarboxylate (BTC) while offering greater flexibility. psu.eduberkeley.edu This flexibility allows for the formation of unique three-dimensional networks that may not be accessible with the more rigid BTC ligand. The specific choice of the cis or trans isomer can lead to different coordination modes and ultimately to MOFs with distinct pore sizes, shapes, and dimensionalities. The interplay between the ligand's stereoisomerism and the coordination geometry of the metal ion is a key aspect of the rational design of these materials. berkeley.edu

Structural Diversity and Topological Features of Cyclohexane-1,3,5-tricarboxylate MOFs

The use of cyclohexane-1,3,5-tricarboxylate as a ligand in the synthesis of MOFs leads to a remarkable degree of structural diversity. The flexibility of the cyclohexane backbone, combined with the multiple coordination modes of the carboxylate groups, allows for the formation of frameworks with varying dimensionalities and complex topologies. tandfonline.comresearchgate.net

One-Dimensional, Two-Dimensional, and Three-Dimensional Frameworks

One-Dimensional (1D) Frameworks: In some instances, the coordination between the metal ions and the chtc³⁻ ligands results in the formation of one-dimensional chains. tandfonline.com For example, in the structure of {[Cu₃(timb)₂(chtc)₂]·14H₂O}n, the chtc³⁻ ligands bridge neighboring Cu(II) centers to form 1D knotted chains. tandfonline.comresearchgate.net These chains can then be further linked by other components, such as secondary ligands or hydrogen bonds, to form higher-dimensional structures.

Two-Dimensional (2D) Frameworks: Two-dimensional layered structures are also commonly observed. In the aforementioned copper-based MOF, the two different 1D chains intersect, creating a 2D layered structure. tandfonline.com In another example, {[Co₃(timb)₂(chtc)₂]·6H₂O}n, the chtc³⁻ anions link Co(II) cations to generate a 2D sheeted metal-organic structure. tandfonline.com These layers can be held together by weaker interactions like hydrogen bonds to form a 3D supramolecular network.

Three-Dimensional (3D) Frameworks: The tripodal nature of the chtc³⁻ ligand is particularly well-suited for the construction of robust, three-dimensional frameworks. tandfonline.com In the cobalt-based MOF, adjacent 2D sheets are bridged by timb ligands, resulting in a porous 3D metal-organic framework. tandfonline.com Another example is a zinc-based coordination solid, Zn₃[(CTC)(C₅H₅N)]₂, which forms an extended 3D structure with one-dimensional channels. psu.eduberkeley.edu The hydrothermal synthesis of cobalt and nickel coordination polymers with cis,cis-cyclohexane-1,3,5-tricarboxylate also yielded non-interpenetrated 3D networks. rsc.org

Pore Characteristics and Channel Formation in MOFs

A key feature of many cyclohexane-1,3,5-tricarboxylate-based MOFs is their porosity. The arrangement of the organic ligands and metal nodes can create channels and cavities of various sizes and shapes within the crystal structure. tandfonline.com For instance, the cobalt-based MOF, {[Co₃(timb)₂(chtc)₂]·6H₂O}n, possesses a porous 3D framework with a rare topology. tandfonline.com

The addition copolymerization of cis,cis-1,3,5-cyclohexanetricarboxylate (CTC) with zinc(II) yielded a solid with one-dimensional channels having an aperture of nearly 6 Å. psu.eduberkeley.edu Similarly, 3D networks of cobalt and nickel complexes with cis,cis-cyclohexane-1,3,5-tricarboxylate feature extended channels along all three crystallographic axes, which are occupied by water molecules. rsc.org The size and shape of these pores are critical for the potential applications of these materials in areas such as gas storage and separation.

Functional Applications of Cyclohexane-1,3,5-tricarboxylate-based MOFs

While the primary focus of research on cyclohexane-1,3,5-tricarboxylate-based MOFs has been on their synthesis and structural characterization, their inherent porosity and tunable properties suggest potential for various functional applications. The presence of pores and channels allows for the inclusion of guest molecules, making them candidates for molecular storage and separation. berkeley.edu

Catalytic Activity in Chemical Reactions

Metal-organic frameworks synthesized using this compound have demonstrated potential as catalysts, particularly in advanced oxidation processes for environmental remediation. The catalytic function often arises from the open metal sites on the metal-ion clusters within the framework, which can activate substrates or reagents.

Detailed research has explored the use of new cobalt-based MOFs for the degradation of organic dyes. researchgate.netresearchgate.netresearchgate.net In one study, four novel Co(II)-MOFs were synthesized, two of which incorporated the this compound (H₃chtc) ligand: [Co(Hchtc)(bpe)] (where bpe = trans-1,2-(bis(4-pyridyl)ethene)) and [Co(Hchtc)(bpy)]·H₂O (where bpy = 4,4'-bipyridine). researchgate.netresearchgate.net These MOFs were investigated as catalysts for the degradation of Reactive Brilliant Red X-3B dye through the activation of sulfite (B76179) (SO₃²⁻). researchgate.netresearchgate.net

The findings indicated that the catalytic systems [Co(Hchtc)(bpe)]/SO₃²⁻ and another framework, [Co₂(cptc)(bpe)₂(H₂O)]·H₂O, demonstrated superior degradation efficiency compared to the other synthesized MOFs. researchgate.netresearchgate.net This highlights the role of the specific structural arrangement and the nature of the ancillary ligands in conjunction with H₃chtc in determining the catalytic performance of the final material. researchgate.netresearchgate.net The study underscores the potential of H₃chtc-based MOFs in developing effective catalysts for wastewater treatment. researchgate.netresearchgate.net

Table 1: Catalytic Performance of Co-MOFs in Dye Degradation researchgate.netresearchgate.net
Catalyst (MOF)LigandsApplicationObserved Efficiency
[Co(Hchtc)(bpe)]This compound (H₃chtc), trans-1,2-(bis(4-pyridyl)ethene) (bpe)Degradation of Reactive Brilliant Red X-3B via sulfite activationSuperior degradation efficiency
[Co(Hchtc)(bpy)]·H₂OThis compound (H₃chtc), 4,4'-bipyridine (B149096) (bpy)Degradation of Reactive Brilliant Red X-3B via sulfite activationModerate degradation efficacy

Gas Adsorption and Separation Properties

The inherent porosity of metal-organic frameworks makes them prime candidates for applications in gas storage and separation. The construction of MOFs from this compound can result in porous three-dimensional structures. For instance, a cobalt-based MOF, {[Co₃(timb)₂(chtc)₂]·6H₂O}n, was synthesized using H₃chtc and a secondary imidazole-based ligand, forming a porous 3D framework. tandfonline.com The presence of such microporous structures is a fundamental requirement for the material to function as an adsorbent for gases. tandfonline.com

While the formation of these porous architectures suggests a strong potential for gas adsorption, comprehensive studies detailing the performance of H₃chtc-based MOFs in this area are limited. Although one report mentions a zinc-based MOF that exhibits selective adsorption of CO₂ over N₂, detailed quantitative data such as adsorption isotherms, total uptake capacities, and specific selectivity ratios for important gas mixtures (e.g., CO₂/N₂ or CO₂/CH₄) are not widely available in the current scientific literature. bohrium.com Therefore, while the structural characteristics of H₃chtc-MOFs are promising, further experimental investigation is needed to fully characterize and validate their gas adsorption and separation capabilities.

Luminescence and Magnetic Properties of MOFs and Coordination Polymers

The incorporation of specific metal ions, such as lanthanides or transition metals, into frameworks with this compound can impart unique luminescent and magnetic properties.

Luminescence Properties

Luminescence in MOFs, particularly those containing lanthanide ions like Europium(III) and Terbium(III), is a widely studied phenomenon. researchgate.netresearchgate.net This property typically relies on the "antenna effect," where an organic ligand absorbs ultraviolet light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic sharp and narrow wavelengths. researchgate.net Aromatic carboxylate ligands are often favored for this role due to their rigid structures and suitable triplet state energy levels for sensitizing lanthanide emission. researchgate.net

In contrast, studies focusing specifically on the luminescent properties of lanthanide-MOFs constructed from the aliphatic H₃chtc ligand are not prominent. The flexibility of the cyclohexane ring and the presence of C-H vibrations can sometimes provide non-radiative decay pathways that quench luminescence, potentially making it a less efficient antenna compared to its aromatic counterparts.

Magnetic Properties

The magnetic properties of MOFs and coordination polymers are primarily determined by the nature of the metal centers and the way they are bridged by the organic ligands. The H₃chtc ligand has been successfully used to synthesize frameworks with transition metals, leading to materials with notable magnetic behaviors.

A key example is the copper(II)-based coordination network, [Cu₂(1,3,5-Hchtc)₂]. acs.org In this structure, copper(II) ions form classic paddlewheel dimeric units, which are bridged by the H₃chtc ligands to create a layered network. acs.org Magnetic susceptibility measurements performed on this compound revealed a strong antiferromagnetic interaction between the two copper(II) centers within each dimer. acs.org This coupling results in a significant energy gap between the spin-singlet ground state and the spin-triplet excited state, a characteristic feature of such copper acetate-type dimers. acs.org

Furthermore, MOFs containing other transition metals like cobalt(II) and nickel(II) have also been synthesized with H₃chtc. tandfonline.comresearchgate.netiitr.ac.in A cobalt-based framework, {[Co₃(timb)₂(chtc)₂]·6H₂O}n, has been structurally characterized, and while its magnetic properties were not reported in detail, the presence of polynuclear cobalt clusters suggests the potential for complex magnetic interactions. tandfonline.comresearchgate.net Similarly, a one-dimensional nickel(II) complex, {[Ni(L)(Hchtc)]·H₂O}, has been synthesized and its magnetic susceptibility characterized. iitr.ac.in These examples demonstrate that H₃chtc is a viable ligand for constructing coordination polymers with interesting magnetic properties derived from the electronic structure of the incorporated transition metal ions.

Table 2: Magnetic Properties of a Copper(II)-MOF with H₃chtc Ligand acs.org
CompoundMetal IonMagnetic BehaviorKey Finding
[Cu₂(1,3,5-Hchtc)₂]Copper(II)AntiferromagneticStrong Cu-Cu interaction within the dimeric unit, with a singlet-triplet energy gap of 450-500 K.

Supramolecular Assemblies and Self Assembly Phenomena Involving Cyclohexane 1,3,5 Tricarboxylic Acid

Hydrogen-Bonded Supramolecular Networks of Cyclohexane-1,3,5-tricarboxylic acid

The cis,cis-isomer of this compound (H3CTA) is a notable tecton for constructing hydrogen-bonded solids. rsc.org Its non-planar and flexible cyclohexane (B81311) ring, in contrast to the rigid aromatic core of trimesic acid, allows for a greater degree of structural diversity in its supramolecular assemblies. rsc.org The carboxylic acid groups readily form strong and directional O-H···O hydrogen bonds, leading to the formation of various motifs, including tapes, sheets, and complex interpenetrating networks. rsc.org

A recurring theme in the supramolecular chemistry of this compound is the formation of two-dimensional networks resembling hexagonal or honeycomb patterns. In the crystal structure of its 1:1 hydrate (B1144303), CTA·H₂O, the molecules assemble into pseudo-hexagonal networks. acs.org This arrangement is stabilized by both carboxylic acid dimer synthons and synthons involving water molecules that bridge the carboxylic acid groups. acs.org

Co-crystallization of cis,cis-1,3,5-cyclohexanetricarboxylic acid with hexamethyltetramine (HMTA) in a 1:1 molar ratio also results in the formation of supramolecular acid networks with pseudo-hexagonal grids. rsc.org In this structure, the HMTA molecules are situated within the cavities of the network. rsc.org The stability of these sheets is derived from strong O–H⋯O and weaker C–H⋯O hydrogen bonds between the CTA molecules. rsc.org Similarly, the co-crystal of CTA with 1,2-bis(4-pyridyl)ethane (B167288) (bipy-eta) exhibits a super honeycomb hydrogen bond network with a large hexagonal cavity. acs.org

The crystal structure of pure cis,cis-1,3,5-cyclohexanetricarboxylic acid, solved from powder X-ray diffraction data, reveals that the molecules form pseudo-hexagonal, ten-molecule rings that fuse into supramolecular buckled honeycomb sheets. researchgate.net These sheets then stack and are interconnected by O–H⋯O hydrogen bonds. researchgate.net

SystemSupramolecular MotifStabilizing Interactions
CTA·H₂OPseudo-hexagonal networkCarboxylic acid dimers, water-bridged synthons
CTA with HMTA (1:1)Pseudo-hexagonal gridsO–H⋯O and C–H⋯O hydrogen bonds
CTA with bipy-etaSuper honeycomb networkCarboxylic acid-bipyridine O-H···N synthon
Pure cis,cis-CTABuckled honeycomb sheetsO–H⋯O hydrogen bonds

The porous nature of the hydrogen-bonded networks formed by this compound often leads to the phenomenon of interpenetration, where multiple independent networks are interwoven. The degree and mode of interpenetration are influenced by the size and shape of the co-crystallizing agent.

For instance, the 1:1 hydrate of CTA (CTA·H₂O) displays a 4-fold inclined interpenetration of its (6,3) hydrogen-bonded networks. acs.org In this arrangement, three identical networks thread through the voids of a primary network in a nearly perpendicular fashion. acs.org In contrast, the co-crystal of CTA with 4,4'-bipyridine (B149096) and water, having a 2:3:1 stoichiometry, exhibits a 3-fold parallel interpenetration of its (6,3) networks. acs.org

The co-crystal formed between CTA and 1,2-bis(4-pyridyl)ethane (bipy-eta) results in a super honeycomb network with a large hexagonal cavity that is filled by the parallel triple interpenetration of independent networks. acs.org The formation of interpenetrated structures is a strategy to fill void spaces and maximize packing efficiency in the crystal lattice. The conformational flexibility of the cyclohexane ring in CTA, compared to the rigid trimesic acid, contributes to the diversity of these interpenetrated architectures. rsc.org

CTA ComplexNetwork TopologyMode of Interpenetration
CTA·H₂O(6,3) network4-fold inclined
CTA·bipy·H₂O (2:3:1)(6,3) network3-fold parallel
(H₃CTA)·(bipy-eta)₁.₅Super honeycomb3-fold parallel

Co-crystallization Studies of this compound

Co-crystallization is a powerful technique to modulate the solid-state structure and properties of molecular solids. This compound has been extensively studied in this context, forming multi-component crystals with a variety of acid-base components.

The ability of cis,cis-1,3,5-cyclohexanetricarboxylic acid (H₃CTA) to act as a trigonal tecton has been exploited in the synthesis of higher-order, multi-component co-crystals. rsc.org Ternary and quaternary co-crystals have been successfully prepared by co-crystallizing H₃CTA with different 4,4'-bipyridine bases connected by methylene (B1212753) and alkene chains. rsc.orgcapes.gov.br These studies demonstrate that the variation in the bipyridine base connector can lead to significant structural diversity in the resulting supramolecular assemblies. rsc.org

For example, the co-crystallization of H₃CTA with 4,4'-bipyridine (bipy) and 1,2-bis(4-pyridyl)ethane (bipy-eta) yields a three-component crystal. rsc.org The reliable acid-pyridine O-H···N hydrogen bond is a key interaction in the self-assembly of these multi-component systems. rsc.org A self-assembly model has been proposed where helical and chain sub-units of acid·bipy1 are connected via a bipy2 spacer to generate hexagonal and square network structures. rsc.org The formation of these complex co-crystals highlights the potential for designing intricate solid-state architectures with tailored properties. nih.gov

The specific geometry and hydrogen bonding capabilities of this compound also enable selective molecular recognition. A tripodal tris-amidopyridine receptor has been shown to form a 1:1 complex with the cis-isomer of 1,3,5-cyclohexane tricarboxylic acid. nih.govresearchgate.net This complex is an order of magnitude more stable than the one formed with the corresponding trans-isomer. nih.gov

X-ray crystal structures of these complexes have confirmed the binding geometry, providing insights into the basis of this selectivity. nih.gov The specific arrangement of the hydrogen bond donors and acceptors on both the host and guest molecules leads to a more favorable interaction with the cis-isomer. This demonstrates the principle of molecular recognition, where subtle differences in the stereochemistry of a molecule can lead to significant differences in binding affinity.

ReceptorGuest IsomerComplex StoichiometryRelative Stability
Tripodal tris-amidopyridinecis-1,3,5-cyclohexane tricarboxylic acid1:1More stable
Tripodal tris-amidopyridinetrans-1,3,5-cyclohexane tricarboxylic acid1:1Less stable

This compound Derivatives as Low-Molecular-Weight Gelators

Derivatives of this compound, particularly the 1,3,5-tricarboxamides, have been investigated as low-molecular-weight gelators (LMWGs). researchgate.net These molecules can self-assemble in solution to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. The cyclohexane-1,3,5-tricarboxamide (CTA) core provides a platform for face-to-face hydrogen bonding, which induces the one-dimensional self-assembly into supramolecular polymers or fibers. researchgate.net

The gelating properties of these derivatives can be finely tuned by modifying the peripheral substituents. For instance, studies on 1,3,5-cyclohexyltricarboxamide-phenylalanine derivatives have shown a strong dependence of hydrogelation on the chirality of the amino acid moieties. nih.gov While the homochiral LLL-derivative is a non-hydrogelator, the heterochiral LLD and DDL derivatives are excellent hydrogelators. nih.gov This is attributed to differences in the packing and intermolecular interactions in the self-assembled fibers.

Furthermore, the introduction of photoresponsive units, such as arylazopyrazoles, onto the CTA core has led to the development of photoresponsive gels. researchgate.net The modular nature of these gelators allows for the incorporation of various functional groups, enabling the design of "smart" materials that respond to external stimuli like pH and light. researchgate.netcapes.gov.br

DerivativeKey FeatureGelation Property
1,3,5-cyclohexyltricarboxamide-L-phenylalanine (LLL)HomochiralNon-hydrogelator
1,3,5-cyclohexyltricarboxamide-LLD/DDL-phenylalanineHeterochiralExcellent hydrogelator
CTA core with arylazopyrazole armsPhotoresponsive unitsPhotoresponsive gel

Supramolecular Gel Formation and Network Structures

The formation of supramolecular gels from derivatives of this compound is a direct consequence of the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent. This process is typically initiated by an external stimulus, such as a change in temperature or pH, which triggers the aggregation of the gelator molecules. acs.org

The resulting network structure is composed of entangled, self-assembled fibrillar networks (SAFINs). These fibers are, in turn, formed by the hierarchical self-assembly of the gelator molecules. In the case of cyclohexane-1,3,5-tricarboxamide-based gelators, the primary mode of assembly is through intermolecular hydrogen bonding between the amide groups, leading to the formation of one-dimensional stacks. These stacks then further associate to form thicker fibers, which entangle to create the gel network. researchgate.net

The morphology of these networks can be investigated using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). These studies often reveal a porous network of interconnected fibers with diameters ranging from nanometers to micrometers. acs.org The mechanical properties of the gels, such as their stiffness and viscoelasticity, are directly related to the density and connectivity of this fibrillar network. researchgate.net

A notable example involves the in situ formation of a hydrogelator through the reaction of cyclohexane-1,3,5-tricarbohydrazide with an appropriate aldehyde. nih.gov This approach allows for temporal control over the gelation process and the mechanical properties of the resulting hydrogel. nih.gov

Formation of Supramolecular Polymers and Architectures

The ability of this compound and its derivatives to form well-defined supramolecular polymers and complex architectures is a testament to their utility as versatile building blocks in supramolecular chemistry. The tripodal nature of the cyclohexane core directs the self-assembly process, leading to a variety of ordered structures. ontosight.ai

While the acid itself has been shown to form intricate hydrogen-bonded networks in the crystalline state, the formation of supramolecular polymers in solution is more commonly observed with its amide derivatives. ontosight.ai The cyclohexane-1,3,5-tricarboxamide (CTA) core, with its pre-organized amide groups, readily self-assembles into one-dimensional, polymer-like chains through a combination of hydrogen bonding and, in some cases, π-π stacking interactions between appended aromatic groups. researchgate.net

The formation of these supramolecular polymers can be influenced by several factors, including solvent polarity, temperature, and the specific chemical nature of the side chains. For example, the introduction of photoresponsive units allows for the reversible formation and dissociation of the supramolecular polymer chains upon irradiation with light of specific wavelengths. researchgate.net

Beyond simple linear polymers, derivatives of this compound can also form more complex, higher-order architectures. For instance, the self-assembly of certain derivatives can lead to the formation of nanofibers, which can then bundle together to form larger fibrous structures. acs.org In the solid state, cis-cyclohexane-1,3,5-tricarboxylic acid has been shown to form multi-columnar self-assemblies when co-crystallized with a tripodal receptor. researchgate.net

Computational and Theoretical Investigations of Cyclohexane 1,3,5 Tricarboxylic Acid Systems

Molecular Modeling and Force-Field Calculations for Conformational Analysis and Binding

Molecular modeling and force-field calculations are essential for analyzing the three-dimensional structures and interaction energetics of Cyclohexane-1,3,5-tricarboxylic acid and its complexes. These methods are particularly useful for understanding the conformational flexibility of the cyclohexane (B81311) ring and predicting how it binds to other molecules. The cis and trans isomers of this compound, with their distinct spatial arrangements of carboxylic acid groups, exhibit different binding affinities and conformational stabilities.

The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angular and torsional strain. For this compound, the substituents can occupy either axial or equatorial positions. The cis-isomer, for instance, can adopt a chair conformation where all three carboxyl groups are in equatorial positions, which is generally a more stable arrangement.

Force-field calculations have been successfully employed to study the selective binding of cis- and trans-1,3,5-Cyclohexanetricarboxylic acid to specifically designed receptors. In one such study, a tripodal tris-amidopyridine receptor was shown to form a 1:1 complex with the trans-isomer that was one order of magnitude less stable than the complex formed with the cis-isomer. researchgate.netresearchgate.netacs.org Molecular modeling studies were used to derive potential binding geometries, suggesting that the optimal complex involves six intermolecular hydrogen bonds. researchgate.net The binding geometry derived from these force-field calculations was later confirmed by X-ray crystal structures, validating the computational approach and providing a structural explanation for the observed selectivity. researchgate.netresearchgate.netacs.org

Parametercis-Isomer Complextrans-Isomer ComplexNote
Relative Stability HigherLower (1 order of magnitude less stable)The receptor shows a clear preference for the cis-isomer.
Binding Geometry Confirmed by Force-Field Calculations and X-rayConfirmed by Force-Field Calculations and X-rayBoth complexes exhibit extensive hydrogen bonding.
Intermolecular H-Bonds Optimized for strong bindingLess optimal fit, leading to reduced stabilityThe spatial arrangement of carboxyl groups is critical for receptor fit.

Density Functional Theory (DFT) Studies of Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and non-covalent interactions of molecules. For this compound, DFT calculations provide a deeper understanding of its chemical behavior, particularly the nature of the hydrogen bonds that dictate its assembly into more complex structures.

A study utilizing DFT with the B3LYP-D3/6-311G(d,p) basis set investigated the structural features of co-crystals formed between cis,cis-1,3,5-Cyclohexanetricarboxylic acid and various bipyridine bases. researchgate.net These calculations were used to determine the Molecular Electrostatic Potential (MEP) surface and global reactivity descriptors. The MEP surface is particularly valuable as it visualizes the charge distribution on the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack and explains the directional nature of intermolecular interactions like hydrogen bonds. researchgate.net By analyzing these electronic properties, researchers can rationalize the observed structural activity and the specific hydrogen bonding patterns that lead to the formation of supramolecular assemblies. researchgate.net

DFT Calculation TypeInformation Obtained for this compound SystemsSignificance
Geometry Optimization Provides the lowest energy 3D structure of the molecule and its complexes.Essential for understanding conformational preferences (e.g., chair vs. boat).
Molecular Electrostatic Potential (MEP) Maps electron density to identify positive (H-bond donor) and negative (H-bond acceptor) regions.Explains the specific and directional nature of hydrogen bonding in its crystal structure.
Global Reactivity Descriptors Calculates parameters like chemical hardness, softness, and electronegativity.Helps to explain the overall reactivity and structural activity of the molecule. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) Determines the energy and location of the highest occupied and lowest unoccupied molecular orbitals.Provides insight into the molecule's ability to donate or accept electrons in chemical reactions.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Behavior in MOFs

Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique used to predict the adsorption behavior of gases and liquids in porous materials. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. Due to their high porosity and tunable structures, MOFs are promising candidates for applications like gas storage and separation.

This compound is utilized as a flexible polycarboxylic ligand for the synthesis of MOFs. researchgate.net Its non-planar, flexible cyclohexane backbone can lead to unique and dynamic framework topologies compared to rigid aromatic linkers.

Adsorption Isotherms: These plots show the amount of gas adsorbed in the MOF as a function of pressure at a constant temperature.

Adsorption Selectivity: The preference of a MOF for one type of gas over another in a mixture (e.g., CO₂ over N₂), which is crucial for separation applications.

Isosteric Heat of Adsorption: This thermodynamic quantity indicates the strength of the interaction between the gas molecules and the MOF framework.

For example, GCMC simulations on MOFs like Mg-MOF-74 and MOF-5 have been used to study their CO₂ adsorption capacities and selectivities. researchgate.net Such simulations reveal that factors like pore size, the presence of open metal sites, and the chemical functionality of the organic linkers are critical for performance. elsevierpure.comresearchgate.net It is anticipated that GCMC simulations on MOFs derived from this compound would similarly elucidate how its unique structural and chemical features influence gas adsorption properties.

Simulation ParameterTypical Output for a MOFRelevance for MOFs with Cyclohexane-1,3,5-tricarboxylate Linker
Gas Uptake (mmol/g) Quantifies the total amount of gas the material can store at a given pressure/temperature.Would determine the storage capacity for gases like H₂, CH₄, or CO₂.
CO₂/N₂ Selectivity A ratio indicating the preference for adsorbing CO₂ over N₂ from a flue gas mixture.Would assess its potential for post-combustion carbon capture.
Working Capacity The amount of gas that can be delivered in a pressure-swing adsorption process.Critical for practical applications in gas storage and transport.
Pore Size Distribution Characterizes the geometry of the pores within the simulated framework.Helps explain why certain molecules are adsorbed preferentially based on size exclusion. elsevierpure.com

Prediction of Supramolecular Assembly and Selective Molecular Recognition

The three carboxylic acid groups of this compound are powerful hydrogen bond donors and acceptors, making the molecule an excellent building block for designing complex supramolecular architectures. Theoretical predictions, often in conjunction with experimental crystallographic data, are used to understand and engineer the self-assembly of this molecule into predictable patterns.

The cis,cis-isomer of this compound has been shown to form various supramolecular motifs when co-crystallized with different organic bases. Depending on the co-former, it can assemble into structures such as:

Zigzag and Linear Tapes

Pseudo-hexagonal Sheets

Interpenetrating Networks

These assemblies are held together by strong O–H···O hydrogen bonds between the acid molecules and O–H···N bonds between the acid and the base. The flexibility of the cyclohexane ring allows for structural diversity in the resulting networks.

Selective molecular recognition is another key area where computational predictions are vital. As mentioned previously, a tripodal receptor was designed to selectively bind this compound. Computational modeling predicted that the receptor's amidopyridine groups would form multiple hydrogen bonds with the carboxylic acid functions. researchgate.net The subsequent experimental finding that the receptor binds the cis-isomer with significantly higher affinity than the trans-isomer demonstrates successful molecular recognition. researchgate.netresearchgate.netacs.org This selectivity arises because the spatial arrangement of the three carboxyl groups on the cis-isomer provides a much better geometric and hydrogen-bonding match to the receptor's binding cavity compared to the arrangement on the trans-isomer.

Advanced Materials Applications of Cyclohexane 1,3,5 Tricarboxylic Acid Derivatives

Application in Polymer Chemistry

The trifunctional nature of cyclohexane-1,3,5-tricarboxylic acid allows for the formation of complex, cross-linked, or branched polymer architectures, offering advantages over linear difunctional monomers.

Synthesis of Polyamides and Other Polymer Architectures utilizing this compound Derivatives

While direct synthesis of polyamides using exclusively this compound is not extensively detailed in readily available literature, its structural analogues are pivotal in polymer science. The principles of its use can be inferred from research on similar cycloaliphatic monomers. For instance, polyamides and polyesters are commonly synthesized using cycloaliphatic dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid. These monomers are known to impart improved thermal stability and mechanical properties to the resulting polymers.

In a relevant study, an aromatic-cycloaliphatic polyamide thin-film composite membrane was prepared using this compound chloride, demonstrating its utility in creating specialized polymer structures with enhanced properties such as improved chlorine resistance. The incorporation of the cycloaliphatic ring from this compound into the polymer backbone can lead to materials with a desirable combination of rigidity and flexibility.

Development of Glass-Forming Liquid Crystals from this compound Derivatives

Derivatives of this compound have proven to be exceptional core molecules for the design of glass-forming liquid crystals (gLCs). tandfonline.com These materials are of significant interest due to their ability to be processed in an isotropic state and then vitrified into a stable glassy state, preserving the liquid crystalline order.

The stereochemistry of the cyclohexane (B81311) core is a critical factor influencing the material's properties. Research has shown that the cis-isomer of this compound, when used as a central core, can lead to materials with superior glass-forming ability and morphological stability compared to some other core structures. tandfonline.com

Central CorePendant GroupRelative Morphological Stability
trans-cyclohexaneCyanobiphenylLower
cis-cyclohexaneCyanobiphenylHigher
BenzeneCyanobiphenylHighest
cis-cyclohexane6-(4-cyanophenyl)-naphthylSuperior to Cyanobiphenyl
cis-cyclohexane with one cholesteryl groupCyanoterphenylSuperior glass-forming ability and stability

This table illustrates the influence of the central core and pendant groups on the morphological stability of glass-forming liquid crystals derived from cyclohexane-based cores. tandfonline.com

Role as a Building Block in Complex Organic Compounds for Materials Science

This compound is a significant building block in supramolecular chemistry and materials science, primarily for the construction of coordination polymers and metal-organic frameworks (MOFs).

Unlike its rigid aromatic analogue, 1,3,5-benzenetricarboxylic acid (H₃BTC), the cyclohexane backbone of this compound provides significant conformational flexibility. This flexibility, arising from the ability of the cyclohexane ring to adopt chair and boat conformations, allows for the formation of unique and dynamic network topologies that are not accessible with rigid linkers.

The three carboxylate groups can coordinate to metal ions in various ways, leading to diverse and complex architectures ranging from one-dimensional chains to intricate three-dimensional frameworks. This versatility has made it a popular choice for designing new crystalline materials with potential applications in areas like gas storage and catalysis, owing to properties such as porosity and thermal stability.

The cis,cis-isomer of this compound has been shown to form supramolecular buckled honeycomb sheets in its crystalline state through extensive hydrogen bonding. researchgate.net This demonstrates its inherent ability to self-assemble into highly ordered structures, a key characteristic for its use as a building block in materials science.

Potential for Electronic and Optical Materials

The derivatives of this compound are promising candidates for the development of electronic and optical materials. bldpharm.com This potential is closely linked to their application in glass-forming liquid crystals, which have uses in information technology and optical data storage. tandfonline.com

The ability to create stable, ordered glassy films from these materials is crucial for applications in optical devices. For instance, chiral-nematic glass-forming liquid crystals based on this compound derivatives have been investigated for their ability to form films with selective reflection bands, which can be tuned across the UV-visible spectrum. This property is highly desirable for applications such as optical filters and reflective displays.

Furthermore, the tripodal nature of the molecule allows for the organized arrangement of functional groups in three dimensions. This has been explored in the context of creating abiotic receptors that can selectively bind other molecules, a principle that is fundamental to the development of chemical sensors. acs.org The precise spatial arrangement of functional groups, dictated by the cyclohexane core, is key to achieving selective interactions, which could be harnessed for creating responsive electronic or optical materials.

Future Perspectives and Emerging Research Directions for Cyclohexane 1,3,5 Tricarboxylic Acid

Development of Novel and Efficient Synthetic Routes with High Stereocontrol

The precise spatial arrangement of the three carboxylic acid groups on the cyclohexane (B81311) ring dictates the geometry of self-assembled structures and the properties of resulting materials. Consequently, the development of synthetic routes that afford specific stereoisomers of cyclohexane-1,3,5-tricarboxylic acid with high efficiency and stereocontrol is a paramount research objective.

Future research is likely to focus on modular and stereoselective strategies that allow access to all possible diastereomers. Current synthetic approaches for functionalized cyclohexanes often rely on multi-step procedures. researchgate.net Emerging strategies that could be adapted for the synthesis of this compound isomers include:

Chain-Walking Catalysis: This strategy enables the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol from readily available starting materials. nih.gov Adapting this methodology could provide a reliable and modular protocol for accessing specific stereoisomers that are otherwise difficult to obtain. nih.gov

Organocatalyzed Intramolecular Reactions: Methods involving organocatalyzed intramolecular Mannich or aldol (B89426) reactions can produce highly functionalized cyclohexanes with multiple stereocenters. uni-goettingen.demdpi.com These approaches offer excellent stereocontrol and could be engineered to introduce the three carboxylic acid functionalities with the desired relative stereochemistry.

Ring-Expansion Strategies: Strong acid-mediated endocyclic C–C bond cleavage of cyclopropanated precursors presents a novel pathway to highly functionalized cyclohexenes with high stereocontrol. acs.org Subsequent elaboration of the double bond and other functional groups could yield the desired tricarboxylic acid derivatives.

Synthetic StrategyPotential AdvantageKey Challenge
Chain-Walking CatalysisModular access to specific stereoisomers from simple precursors. nih.govAdaptation to trifunctionalized cyclohexane systems.
Organocatalyzed CyclizationsHigh stereoselectivity for multiple chiral centers. uni-goettingen.deControl over the formation of the specific desired diastereomer.
Ring-Expansion ReactionsAccess to unconventional substitution patterns. acs.orgMulti-step process requiring further functionalization.

Exploration of Multi-Component Supramolecular Systems and Hierarchical Self-Assembly

The tripodal nature of this compound makes it an excellent candidate for constructing complex, multi-component supramolecular systems through hydrogen bonding and coordination chemistry. The cis,cis-isomer, in particular, has been shown to form a variety of supramolecular architectures, including tapes, sheets, and interpenetrating networks when co-crystallized with organic bases. researchgate.net

Future research will delve deeper into creating more intricate and functional systems. This includes:

Multi-Component Crystals: Exploring co-crystallization with a wider range of functional molecules to create materials with tailored optical, electronic, or porous properties. scholaris.canih.gov The flexibility of the cyclohexane ring allows for accommodation of different guests and the formation of unique hydrogen-bonded networks not seen with rigid aromatic linkers. researchgate.net

Hierarchical Self-Assembly: Moving beyond simple crystal structures to build multi-level, hierarchical materials is a major frontier. scispace.com This involves designing systems where initial self-assembly into a primary structure (e.g., a fiber or a sheet) is followed by the organization of these structures into a larger, more complex architecture. nih.gov The stereochemistry of the this compound will be crucial in directing this hierarchical process, influencing the chirality and morphology of the final assembly. nih.gov For instance, chiral derivatives could be used to induce the formation of helical nanofibers. tue.nl

The stability and responsiveness of these multi-component systems to external stimuli (e.g., temperature, pH, light) will be a key area of investigation, opening doors to dynamic and adaptive materials.

Rational Design of this compound-based Materials for Targeted Applications

The ability to control the assembly of this compound at the molecular level allows for the rational design of materials with specific functions. A primary application area is in the development of Metal-Organic Frameworks (MOFs). tandfonline.comacs.org

MOFs with Tailored Properties: By using different stereoisomers of this compound as organic linkers, it is possible to construct MOFs with distinct topologies, pore sizes, and chemical environments. tandfonline.com For example, hydrothermal synthesis using this linker with copper(II) and cobalt(II) has yielded MOFs with varied 2D and 3D structures. tandfonline.comacs.org Future work will focus on designing MOFs for specific applications such as:

Catalysis: Creating MOFs with accessible active sites for size- and shape-selective catalysis. researchgate.net The flexible nature of the cyclohexane linker may allow for dynamic guest binding or "breathing" effects beneficial for catalytic processes.

Gas Storage and Separation: Engineering frameworks with optimal pore dimensions and surface chemistry for the selective capture of gases like CO2.

Drug Delivery: The biocompatibility of the cyclohexane moiety makes it an attractive component for MOFs designed to encapsulate and release therapeutic agents. ontosight.ai

Beyond MOFs, derivatives of this compound could serve as building blocks for supramolecular polymers and gels with applications in materials science and biomedicine. ontosight.ai

Application AreaDesign StrategyPotential Advantage of this compound
Catalysis Creation of MOFs with open metal sites and specific pore environments. researchgate.netFlexibility of the linker may facilitate substrate access and product release.
Gas Separation Tuning MOF pore size and chemistry through linker stereochemistry.Non-aromatic nature may offer different selective interactions with gas molecules.
Drug Delivery Synthesis of biocompatible, porous MOFs. ontosight.aiPotential for controlled release and lower toxicity compared to some aromatic linkers.

Advanced Characterization Techniques for In-Situ Studies of Assembly Processes

Understanding the fundamental mechanisms of self-assembly is crucial for controlling the structure and function of the final materials. Static characterization methods like single-crystal X-ray diffraction provide a snapshot of the final structure, but the dynamic pathways of formation remain elusive. researchgate.net Emerging research will increasingly rely on advanced techniques for real-time, in-situ monitoring of the assembly process.

Spectroscopic and Scattering Techniques: Techniques like Circular Dichroism (CD) spectroscopy can monitor the formation of chiral supramolecular polymers in real-time. tue.nl Small-Angle X-ray and Neutron Scattering (SAXS/SANS) are powerful for probing the size, shape, and organization of self-assembled structures in solution. researchgate.net

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique is invaluable for visualizing solution-borne nanostructures in a near-native, vitrified state, avoiding artifacts from drying or staining. nih.govnih.govresearchgate.net Cryo-TEM allows for direct imaging of intermediates and complex morphologies like nanofibers, vesicles, and entangled networks, providing critical insights into the hierarchical assembly process. researchgate.netmdpi.com

The application of these techniques will provide a deeper understanding of the kinetics and thermodynamics of self-assembly, enabling more precise control over the formation of desired supramolecular architectures. nih.gov

Synergistic Integration of Computational and Experimental Approaches for Discovery and Optimization

The combination of computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and optimization of new materials based on this compound.

Predictive Modeling: Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict the stable conformations of different stereoisomers, their binding energies with other molecules, and the likely crystal packing arrangements. researchgate.net For example, force-field calculations have been used to explain the selective binding of a synthetic receptor to the cis-isomer of this compound over its trans epimer. nih.gov

High-Throughput Screening: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of novel multi-component systems or MOFs. scholaris.ca This in silico screening can identify promising candidates for experimental synthesis, significantly reducing the time and resources required for materials discovery. nih.gov

Feedback Loop: An integrated approach where computational predictions guide experimental work, and the experimental results are then used to refine the computational models, will be crucial. This synergistic feedback loop will enable the rational design of materials with precisely controlled structures and targeted functionalities, moving from trial-and-error discovery to predictive science.

This synergy will be instrumental in exploring the vast chemical space available through the different stereoisomers and potential co-formers of this compound, unlocking its full potential in advanced materials.

Q & A

Q. What are the common synthetic routes for cyclohexane-1,3,5-tricarboxylic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via ester hydrolysis or hydrothermal methods. For example, hydrothermal synthesis involves heating precursor compounds (e.g., tricarboxylic esters) in aqueous media under autogenous pressure, as demonstrated in catalyst preparation using NiMo@C systems . Reaction conditions such as temperature (e.g., 433 K), pressure, and reaction time (e.g., 72 hours) significantly impact crystallinity and yield. Post-synthesis purification via recrystallization or chromatography ensures ≥98% purity, as noted in commercial catalogs .

Q. How can the cis and trans isomers of this compound be distinguished experimentally?

The geometric isomers (cis and trans) are distinguishable using nuclear magnetic resonance (NMR) spectroscopy. The cis isomer exhibits distinct proton coupling patterns due to spatial proximity of carboxyl groups, whereas the trans isomer shows simplified splitting. X-ray crystallography can further resolve isomer-specific packing modes, as observed in polymeric membranes where isomer configuration affects pore size and membrane efficiency .

Advanced Research Questions

Q. What role does this compound play in the design of composite membranes for desalination, and how does its isomerism affect membrane performance?

this compound is polymerized with aromatic amines (e.g., meta-phenylene diamine) to form polyamide layers in reverse osmosis membranes. The trans isomer facilitates tighter polymer networks, reducing pore size to <20 nm, which enhances salt rejection. In contrast, the cis isomer may introduce structural defects, lowering selectivity. Membrane performance is validated via flux and rejection tests under standardized pressures .

Q. How can this compound be utilized in the synthesis of heterogeneous catalysts, and what analytical methods validate its structural integrity post-synthesis?

The acid serves as a chelating agent in catalyst frameworks. For example, NiMo@C catalysts synthesized with this compound exhibit high hydrogenation efficiency. Post-synthesis characterization includes:

  • XRD : Confirms crystallinity and phase purity.
  • SEM/TEM : Visualizes morphology and particle distribution.
  • FTIR : Verifies carboxylate coordination to metal centers .

Q. What challenges arise in crystallizing this compound, and how can supramolecular synthon approaches guide its crystal engineering?

Crystallization challenges include polymorphism and solvent-dependent packing. Supramolecular synthon strategies, leveraging hydrogen-bonding motifs (e.g., carboxyl-carboxyl or carboxyl-amine interactions), can direct assembly. For instance, proton transfer between the acid and benzimidazole derivatives generates stable cocrystals, as seen in related tricarboxylic acid systems. Void analysis (e.g., 25.5 ų in similar structures) and hydrogen-bond topology mapping aid in predicting crystal stability .

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